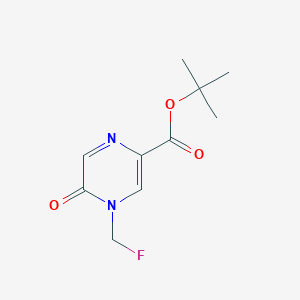

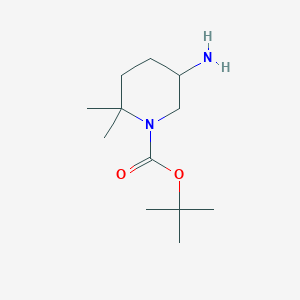

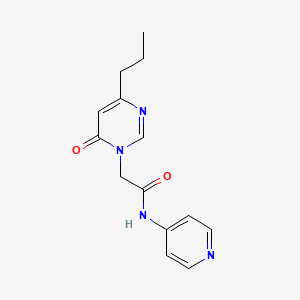

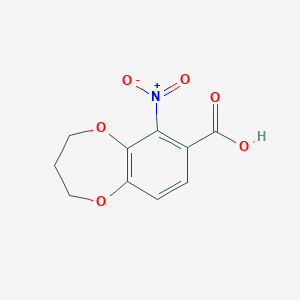

![molecular formula C6H12ClNO B2448496 (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl CAS No. 1788041-43-9](/img/structure/B2448496.png)

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

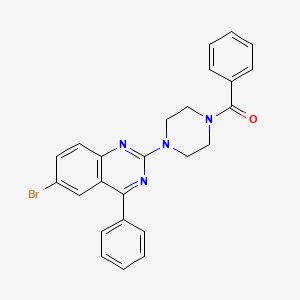

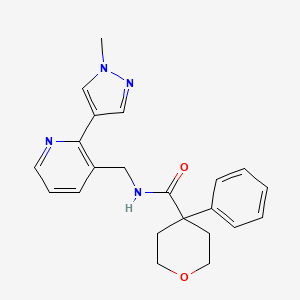

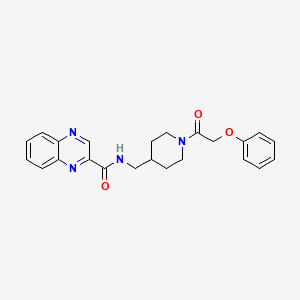

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl, or simply azabicyclohexane-2-methanol HCl, is a bicyclic compound with a wide range of applications in the scientific research field. It is a chiral molecule with a three-dimensional structure, which makes it an attractive compound for use in various fields, including organic synthesis, medicinal chemistry, and biochemistry. Azabicyclohexane-2-methanol HCl is known for its ability to form strong hydrogen bonds and its easy solubility in a variety of solvents. It has been used in a variety of research studies, including those involving the synthesis of novel compounds and the study of the mechanism of action of drugs.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride:

Pharmaceutical Development

This compound is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique bicyclic structure can be used to develop new therapeutic agents, particularly those targeting the central nervous system. The rigid structure of the bicyclo[3.1.0]hexane ring system can enhance the binding affinity and selectivity of drug candidates to their biological targets .

Neurotransmitter Analogues

Researchers investigate this compound as a potential analogue of neurotransmitters. Its structure allows it to mimic certain aspects of neurotransmitter molecules, making it useful in studying receptor interactions and signaling pathways in the brain. This can lead to a better understanding of neurological disorders and the development of new treatments .

Chiral Synthesis

The compound’s chiral centers make it valuable in asymmetric synthesis. It can be used as a chiral auxiliary or a chiral ligand in various catalytic processes, helping to produce enantiomerically pure compounds. This is crucial in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its efficacy and safety .

Bioconjugation

The compound can be used in bioconjugation techniques to attach bioactive molecules to various biomolecules, such as proteins or nucleic acids. This is useful in the development of targeted therapies, where the compound can help deliver drugs specifically to diseased cells, minimizing off-target effects and improving therapeutic outcomes.

These applications highlight the versatility and importance of (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride in scientific research, spanning multiple fields from pharmaceuticals to material science.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it may interact with multiple pathways, potentially leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects will depend on its specific targets and the pathways they are involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its targets, and its overall activity .

Propriétés

IUPAC Name |

[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZZVXDLDVFDA-RWOHWRPJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1[C@H](NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride | |

CAS RN |

1788041-43-9 |

Source

|

| Record name | 3-Azabicyclo[3.1.0]hexane-2-methanol, hydrochloride (1:1), (1R,2S,5S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448427.png)